molecular formula C15H17N5O2 B5648140 3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one

3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one

Cat. No. B5648140
M. Wt: 299.33 g/mol
InChI Key: JNKYYHAORSTXIZ-UHFFFAOYSA-N
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Description

The molecule of interest falls into categories such as pyrimidinones and oxazinones, which are known for their diverse biological activities and applications in pharmaceutical chemistry. These compounds often serve as key intermediates in the synthesis of more complex molecules with potential antimicrobial, antibacterial, and various pharmacological activities.

Synthesis Analysis

The synthesis of related pyrimidinone and oxazinone derivatives often involves multi-step reactions starting from basic heterocyclic amines or acids. For instance, a series of pyrimidinones and oxazinones can be synthesized from citrazinic acid as a starting material, undergoing reactions such as condensation, cyclization, and aminolysis to yield the desired products with potential antimicrobial activities (Hossan et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidinone and oxazinone derivatives is characterized by the presence of nitrogen in the heterocyclic ring, which significantly influences their chemical reactivity and interaction with biological targets. Advanced techniques such as NMR spectroscopy and X-ray crystallography are often employed to elucidate their structures, revealing key insights into their conformation and electronic distribution.

Chemical Reactions and Properties

These compounds exhibit a variety of chemical behaviors due to the presence of reactive functional groups. For example, ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates demonstrate tautomerism and can undergo reactions such as methylation to yield substituted derivatives (Dolzhenko et al., 2006).

properties

IUPAC Name

3-[2-[(4-pyridin-3-ylpyrimidin-2-yl)amino]ethyl]-1,3-oxazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-15-20(8-2-10-22-15)9-7-18-14-17-6-4-13(19-14)12-3-1-5-16-11-12/h1,3-6,11H,2,7-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKYYHAORSTXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)CCNC2=NC=CC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[4-(3-Pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one

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